N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is a synthetic acetamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety attached to the acetamide nitrogen and a 1-isopropyl-substituted indole at the acetamide’s α-position.
Properties
Molecular Formula |
C17H22N2O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(1-propan-2-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C17H22N2O3S/c1-12(2)19-10-13(15-5-3-4-6-16(15)19)9-17(20)18-14-7-8-23(21,22)11-14/h3-6,10,12,14H,7-9,11H2,1-2H3,(H,18,20) |
InChI Key |
ZVORTOWXAODIFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetrahydrothiophene to Sulfone
The tetrahydrothiophene ring is oxidized to its sulfone derivative using hydrogen peroxide () or meta-chloroperbenzoic acid (-CPBA) in dichloromethane () at 0–25°C. This step ensures complete conversion to 1,1-dioxidotetrahydrothiophene, confirmed by the disappearance of the sulfide peak in -NMR.
Introduction of the Amine Group
The 3-position of the sulfone is functionalized via nucleophilic substitution. For example, reacting 1,1-dioxidotetrahydrothiophene-3-ol with thionyl chloride () forms the corresponding chloride, which undergoes amination with aqueous ammonia () or benzylamine to yield 3-aminotetrahydrothiophene-1,1-dioxide. Alternatively, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine () with phthalimide provide protected amines, which are deprotected using hydrazine ().
Table 1: Reaction Conditions for Amine Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Characterization Data |
|---|---|---|---|
| Oxidation | , , 25°C, 12 h | 95 | -NMR: δ 3.2–3.6 (m) |
| Chlorination | , 0°C, 2 h | 88 | LCMS: m/z = 169.0 [M+H] |
| Amination | , , 60°C, 6 h | 75 | -NMR: δ 52.1 (C-N) |
Synthesis of 2-[1-(Propan-2-yl)-1H-Indol-3-yl]Acetic Acid
Alkylation of Indole at the 1-Position
Indole is alkylated with 2-bromopropane (isopropyl bromide) using sodium hydride () in dimethylformamide () at 60°C. This step introduces the isopropyl group at the 1-position, yielding 1-(propan-2-yl)-1H-indole. Reaction completion is monitored by TLC (hexane:ethyl acetate = 4:1), with purification via silica gel chromatography.
Acetic Acid Functionalization at the 3-Position
The 3-position of the indole is acetylated using Vilsmeier-Haack formylation followed by oxidation. Alternatively, direct Friedel-Crafts acetylation with acetyl chloride () and aluminum chloride () in produces 3-acetylindole, which is hydrolyzed to 3-(carboxymethyl)indole using lithium hydroxide () in tetrahydrofuran ()/water.
Table 2: Optimization of Indole Derivative Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | , , 60°C, 12 h | 82 | >95% |
| Friedel-Crafts | , , 0°C, 2 h | 68 | 90% |
| Hydrolysis | , /, 25°C, 6 h | 89 | >98% |
Amide Coupling Reaction
Activation of Carboxylic Acid
The carboxylic acid (2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid) is activated using propylphosphonic anhydride (T3P®) in with triethylamine () as a base. This generates a reactive mixed anhydride intermediate, facilitating nucleophilic attack by the tetrahydrothiophene sulfone amine.
Coupling and Purification
The amine intermediate is added dropwise to the activated acid at 0°C, and the reaction is stirred at room temperature for 2–4 hours. After quenching with saturated sodium bicarbonate (), the product is extracted with ethyl acetate (), dried over sodium sulfate (), and purified via flash chromatography (gradient: 30–50% in hexane).
Table 3: Amide Coupling Optimization
| Parameter | Condition | Yield (%) | Purity (LCMS) |
|---|---|---|---|
| Coupling Agent | T3P® (50% in ) | 78 | >95% |
| Base | (3 equiv) | 81 | 97% |
| Solvent | 75 | 96% |
Analytical Characterization
Spectroscopic Data
Purity and Yield
Final compound purity exceeds 95% by HPLC, with an overall isolated yield of 61–74% from the coupling step.
Challenges and Optimization Strategies
Regioselectivity in Indole Alkylation
Competing alkylation at the 3-position is mitigated by using bulky bases (e.g., ) and polar aprotic solvents (), favoring N-alkylation.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the dioxidotetrahydrothiophene ring or the acetamide group.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
G Protein-Gated Inwardly Rectifying Potassium Channel Activation
Research indicates that N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide acts as an activator of G protein-gated inwardly rectifying potassium channels (GIRKs). These channels play critical roles in regulating cardiac function and neurotransmission, making this compound a candidate for therapeutic interventions in cardiovascular and neurological disorders.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies have demonstrated its selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, derivatives of similar structures have shown GI50 values ranging from 29 nM to 78 nM against these cell lines .
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| This Compound | MCF-7 | 33 |
| This Compound | A549 | 42 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation, including the epidermal growth factor receptor (EGFR) pathway .
Enzyme Inhibition
This compound has also been studied for its potential to inhibit enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been identified as inhibitors of acetylcholinesterase, which is significant in the context of neurodegenerative diseases .
Case Study 1: Cardiac Function Regulation
In a study focused on cardiac function, compounds similar to this compound were shown to modulate GIRK channel activity effectively. This modulation resulted in improved cardiac output in animal models, suggesting potential applications in treating heart diseases .
Case Study 2: Antitumor Activity
Another study investigated the antitumor effects of the compound on human cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis in cancer cells. The findings support further exploration of this compound's use as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in inflammatory pathways or cell proliferation. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Structure Variations
- Indole vs. The sulfone and isopropyl groups are retained, suggesting shared synthetic strategies .
- N-Substituents: Tetrahydrothiophene sulfone (target compound): Enhances solubility and stability due to the sulfone’s electron-withdrawing nature. Phenylethyl groups (): Increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Indole Substituents
- Isopropyl (target compound): Balances lipophilicity and steric bulk, favoring membrane permeability.
- Bromo or Methoxy (): Bromo groups increase molecular weight and halogen bonding, while methoxy groups improve solubility through polarity .
Physicochemical Properties
- Melting Points: Halogenated or bulky substituents (e.g., 4-chlorobenzyl in ) correlate with higher melting points (133–200°C) due to crystal packing efficiency . The target compound’s sulfone may similarly increase melting points compared to non-polar analogues.
- Synthetic Yields : Yields for indole-acetamides vary widely (43.8–90.8% in ), influenced by steric hindrance and reaction conditions. The target compound’s isopropyl group may necessitate optimized coupling steps .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is a synthetic compound with a complex structure that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrothiophene moiety with a dioxidation state, an isopropyl-substituted indole group, and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 320.4 g/mol .
Research indicates that this compound may act as a G protein-gated inwardly rectifying potassium channel (GIRK) activator . This activity is crucial for modulating various physiological processes including cardiac function and neurotransmission .
Potential Targets:
- Ion Channels : The compound's interaction with GIRK channels suggests potential applications in treating ion channel dysfunction-related disorders such as arrhythmias and epilepsy.
- Enzyme Modulation : It may alter enzyme activities by binding to specific proteins or enzymes, leading to therapeutic effects .
Anticancer Properties
Preliminary studies have shown promising anticancer activity against various cancer cell lines. The compound demonstrated cytotoxic effects in vitro, particularly against lung carcinoma (A549) cells, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 3.62 | |
| HepG2 (Liver Cancer) | 84.9 | |
| MCF7 (Breast Cancer) | 63.2 |
Neuroprotective Effects
In addition to its anticancer properties, the compound has been investigated for its neuroprotective effects. It showed potential in reducing neuronal damage in models of oxidative stress and excitotoxicity, which are key contributors to neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of related compounds with similar structures:
-
Thiadiazole Derivatives : Research on 1,3,4-thiadiazole derivatives revealed significant anticancer activity through apoptosis induction via caspase activation .
- Caspase Activation : Compounds demonstrated effective induction of apoptosis in cancer cells by activating caspases 3, 8, and 9.
- Anticonvulsant Activity : Studies on related N-phenyl compounds showed anticonvulsant properties in animal models, suggesting that similar derivatives could have therapeutic implications for seizure disorders .
Q & A
Q. What are the recommended synthetic pathways for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydrothiophene dioxide moiety and subsequent coupling with the indole-acetamide fragment. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC to link the indole-3-acetic acid derivative to the tetrahydrothiophene dioxide amine.
- Solvent optimization : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are common solvents for facilitating nucleophilic substitutions .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the target compound from by-products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of analytical techniques is required:
- NMR spectroscopy : ¹H and ¹³C NMR to verify the presence of the indole proton (δ ~7.5 ppm), isopropyl group (δ ~1.2–1.4 ppm), and sulfone groups (δ ~3.0–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak matching the theoretical mass .
- FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1300 cm⁻¹ (S=O asymmetric stretch) validate functional groups .
Q. What preliminary assays are suitable for evaluating its biological activity?
Initial screening should include:
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarities to bioactive indole derivatives .
- Cytotoxicity studies : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative potential .
- Solubility profiling : Measure in PBS or DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinase domains) .
- ADMET prediction : Tools like SwissADME or pkCSM to assess logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
- DFT calculations : Analyze electron density maps to identify reactive sites for derivatization (e.g., modifying the sulfone group to enhance solubility) .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation approaches include:
- HPLC purity validation : Ensure >95% purity using a C18 column and gradient elution .
- Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis : Compare data across peer-reviewed studies with similar protocols (e.g., enzyme concentrations, incubation times) .
Q. How can structure-activity relationship (SAR) studies improve target specificity?
- Analog synthesis : Modify the isopropyl group on the indole (e.g., replace with cyclopropyl or tert-butyl) to evaluate steric effects .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfone oxygen) using MOE or Discovery Studio .
- In vitro selectivity panels : Screen against off-target receptors (e.g., GPCRs, ion channels) to reduce side-effect liabilities .
Methodological Considerations
Q. What experimental controls are essential in stability studies under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 4.0–7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours .
- Light sensitivity : Store samples in amber vials and compare degradation rates under UV vs. dark conditions .
- Enzymatic stability : Test in human liver microsomes to predict metabolic susceptibility .
Q. How should researchers design assays to probe the sulfone group’s role in bioactivity?
- Isofunctional replacement : Synthesize analogs replacing the sulfone with sulfonamide or carbonyl groups .
- Competitive inhibition assays : Use sulfone-containing competitors (e.g., substrate mimics) to block target binding .
- X-ray crystallography : Co-crystallize the compound with its target protein to visualize sulfone interactions .
Data Interpretation and Validation
Q. What statistical methods are appropriate for analyzing dose-response curves?
Q. How can researchers validate in silico predictions of metabolic pathways?
- LC-MS/MS metabolite profiling : Identify phase I/II metabolites in hepatocyte incubations .
- Isotope labeling : Synthesize deuterated analogs to track metabolic cleavage sites .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using luminescent substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
